REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]2[C:6](=[N:7][S:8][N:9]=2)[CH:5]=[CH:4][CH:3]=1.[CH2:11]([CH:13]1[O:15][CH2:14]1)Cl.[OH-].[Na+]>O1CCOCC1>[O:15]1[CH2:14][CH:13]1[CH2:11][O:1][C:2]1[C:10]2[C:6](=[N:7][S:8][N:9]=2)[CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC2=NSN=C21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with 300 ml
|
Type
|
EXTRACTION
|
Details
|
water and extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The dried chloroform solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on a silica gel column (elution agent: chloroform)
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the elution fractions
|
Type
|
CUSTOM
|
Details
|
crystallized upon treatment with diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(COC2=CC=CC3=NSN=C32)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |